Product packaging for Methyl 4-Hydroxyquinoline-2-carboxylate(Cat. No.:CAS No. 7101-89-5)

Methyl 4-Hydroxyquinoline-2-carboxylate

Cat. No.: B3021628
CAS No.: 7101-89-5
M. Wt: 203.19 g/mol
InChI Key: RMPKIWQIHSVNCB-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have long captured the attention of chemists due to their diverse and profound biological activities. nih.gov The quinoline scaffold is a key structural motif in a wide array of natural products and synthetic compounds with applications in medicine and materials science. Research in this area is extensive, covering the development of novel synthetic methodologies, the exploration of structure-activity relationships, and the identification of new therapeutic agents. Compounds incorporating the quinoline core have been investigated for their potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents, among other applications. nih.gov The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space for the design and discovery of new molecules with tailored properties.

Significance of the 4-Hydroxyquinoline-2-carboxylate Scaffold in Medicinal and Organic Chemistry

The 4-hydroxyquinoline (B1666331) moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. chemrxiv.org This characteristic has made it a focal point for the development of new therapeutic agents. The presence of the hydroxyl group at the 4-position can lead to tautomerism, with the compound existing in equilibrium with its 4-quinolone form. This tautomeric behavior can influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity.

The addition of a carboxylate group at the 2-position, as seen in the 4-hydroxyquinoline-2-carboxylate scaffold, further enhances the molecule's potential for diverse applications. This functional group can act as a handle for further synthetic modifications, allowing for the creation of libraries of related compounds for structure-activity relationship studies. Moreover, the carboxylic acid derivative, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), is an endogenous metabolite with neuroprotective properties, highlighting the inherent biological relevance of this scaffold. nih.gov The esterification of this carboxylic acid to form methyl 4-hydroxyquinoline-2-carboxylate can modulate its physicochemical properties, such as lipophilicity and cell permeability, which are crucial for its potential use as a therapeutic agent or as a synthetic intermediate.

Overview of Prior Research Trajectories for this compound and Related Structures

Research into this compound and its analogs has primarily focused on their synthesis and their utility as building blocks for more complex molecules. The synthesis of the core 4-hydroxyquinoline scaffold is often achieved through well-established named reactions in organic chemistry.

One of the most common methods for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis . nih.gov This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization to form the quinoline ring system. Variations of this method have been optimized for the synthesis of various substituted 4-hydroxyquinolines.

Another significant research trajectory involves the chemical modification of the 4-hydroxyquinoline-2-carboxylate scaffold. For instance, studies have explored the alkylation of related compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing the regioselectivity of these reactions. nih.gov Such studies are crucial for understanding the reactivity of the quinoline core and for designing synthetic routes to novel derivatives.

Furthermore, research has been conducted on the synthesis of various esters of 4-hydroxyquinoline-2-carboxylic acid and their subsequent biological evaluation. These studies often aim to explore the impact of different ester groups and other substituents on the biological activity of the parent compound. For example, derivatives of 2-(4-hydroxyquinolin-2-yl) acetates have been synthesized and evaluated for their cytotoxic activities. nih.gov While direct and extensive research solely on this compound is not abundant in the literature, the existing studies on closely related structures provide a solid foundation for understanding its chemical behavior and potential applications.

A documented synthesis of this compound involves the esterification of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid). In a typical procedure, a solution of 4-hydroxyquinoline-2-carboxylic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid is heated at reflux. thieme-connect.com

ReactantMoles
4-Hydroxyquinoline-2-carboxylic acid1.0 eq
MethanolSolvent
Sulfuric Acid (conc.)Catalytic

The reaction mixture is then concentrated, extracted, and purified to yield the desired methyl ester.

Spectroscopic Data (Predicted)
¹H NMR The methoxy (B1213986) group protons are expected to appear as a singlet around δ 3.8–4.0 ppm. The protons on the quinoline ring would likely show complex splitting patterns in the aromatic region, between δ 6.9–8.5 ppm.
IR Key vibrational frequencies are anticipated for the ester C=O stretch (around 1730 cm⁻¹) and the quinoline ring C=C and C=N stretching vibrations (around 1600 cm⁻¹).
Mass Spectrometry The molecular ion peak [M⁺] would be observed at m/z corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B3021628 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 7101-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPKIWQIHSVNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356286
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-59-3
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Hydroxyquinoline 2 Carboxylate

Direct Synthesis Strategies for Methyl 4-Hydroxyquinoline-2-carboxylate

The construction of the 4-hydroxyquinoline (B1666331) scaffold is central to the synthesis of the target molecule. Several classical and modern methods have been adapted to produce this compound, each with distinct advantages and conditions.

The Conrad-Limpach synthesis is a foundational method for preparing 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction proceeds through the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org In the synthesis of this compound, aniline is reacted with a dialkyl acetylenedicarboxylate (B1228247) or a similar β-ketoester equivalent. The process involves two key stages: the initial formation of an enamine or Schiff base intermediate, followed by a high-temperature thermal cyclization to form the quinoline (B57606) ring. wikipedia.orgsynarchive.com

Table 1: Selected Conditions for Conrad-Limpach Cyclization

Reactants Solvent Temperature Yield Reference
Ethyl β-anilinocrotonate Dowtherm Reflux 85-90% orgsyn.org
Aniline, Dimethyl-1,3-acetonedicarboxylate 1,2-Dichlorobenzene >180 °C Not specified nih.gov
Anilines, β-ketoesters Mineral Oil High Temp Up to 95% wikipedia.org

Note: The table includes examples for the synthesis of related 4-hydroxyquinolines to illustrate typical reaction conditions.

This synthetic strategy is mechanistically linked to the Conrad-Limpach reaction, focusing on the isolation and subsequent cyclization of the anil (Schiff base) intermediate. The process begins with the reaction of aniline with a suitable β-ketoester to form the anil. wikipedia.org This intermediate undergoes keto-enol tautomerization before the rate-determining electrocyclic ring closure. wikipedia.org The final steps involve the elimination of an alcohol molecule and a final tautomerization to yield the stable 4-hydroxyquinoline product. wikipedia.org The stability of the intermediate and the conditions required for cyclization are critical factors in this approach. Acid catalysis, often employing HCl or H₂SO₄, can be used to promote the necessary tautomerizations and the cyclization step itself. wikipedia.org

In response to the environmental impact of traditional organic syntheses, which often use hazardous solvents and high temperatures, greener alternatives are being developed. nih.gov For quinoline synthesis, this includes the use of microwave irradiation and environmentally benign catalysts. One such approach utilizes bismuth(III) chloride (BiCl₃) as a catalyst under microwave irradiation to synthesize 4-hydroxy-2-quinolone analogues, demonstrating a move towards more sustainable methods. nih.gov

Another green chemistry principle involves adapting syntheses for industrial scale by minimizing waste and side reactions. For the synthesis of related ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, it was found that the presence of water in the reagents leads to the formation of undesirable 4-hydroxy-1,2-dihydroquinolin-2-one impurities through partial destruction of the ester group. nuph.edu.ua By using anhydrous reagents, this side reaction can be suppressed, leading to a cleaner product and a more efficient industrial process. nuph.edu.ua

Functional Group Interconversions at the Carboxylate Moiety

The methyl ester group at the C-2 position of the quinoline ring is a versatile handle for further molecular elaboration. Key transformations include hydrolysis to the corresponding carboxylic acid and conversion to amides and hydrazides.

The conversion of this compound to 4-hydroxyquinoline-2-carboxylic acid can be achieved through standard ester hydrolysis protocols. This transformation is valuable as the resulting carboxylic acid is a precursor for many other derivatives. nih.govnih.gov

Hydrolysis can be performed under either acidic or basic conditions.

Basic Hydrolysis : Treatment with aqueous sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) followed by acidification is a common method. nih.govnih.gov For instance, a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was successfully hydrolyzed by refluxing in a mixture of isopropyl alcohol and aqueous NaOH. nih.govmdpi.com

Acidic Hydrolysis : Refluxing with concentrated hydrochloric acid (HCl) can also effect the hydrolysis. However, a significant drawback of this method is the potential for spontaneous decarboxylation of the product, 4-hydroxyquinoline-2-carboxylic acid, under the harsh acidic conditions, which can lead to the formation of quinaldine. nih.gov

Table 2: Conditions for Hydrolysis of Quinoline Carboxylates

Starting Ester Reagents Conditions Product Outcome/Yield Reference
Methyl 2-(4-hydroxyquinolin-2-yl)acetate Na₂CO₃ Not specified 2-(4-Hydroxyquinolin-2-yl)acetic acid Stable product formed nih.gov
Methyl 2-(4-hydroxyquinolin-2-yl)acetate conc. HCl Not specified 2-(4-Hydroxyquinolin-2-yl)acetic acid Spontaneous decarboxylation observed nih.gov

The carboxylate moiety is readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry and serve as intermediates for further heterocycle synthesis.

Hydrazide Formation: The most direct route to the corresponding hydrazide is the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netchemicalbook.com This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netchemicalbook.comepstem.net For example, 2-methyl-quinoline-4-carboxylic acid hydrazide was prepared by refluxing the corresponding methyl ester with hydrazine hydrate in methanol overnight, affording the product in nearly 80% yield. chemicalbook.com These hydrazides are stable precursors for synthesizing other heterocyclic systems like triazoles, thiadiazoles, and oxadiazoles. researchgate.net

Amidation: Direct amidation of the methyl ester can be challenging, but amides are commonly formed from the corresponding carboxylic acid (obtained via hydrolysis). The carboxylic acid can be activated with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and then reacted with a primary or secondary amine to form the desired amide bond. organic-chemistry.org This two-step sequence (hydrolysis followed by amide coupling) is a general and effective strategy for accessing a wide range of N-substituted amides. organic-chemistry.orgnih.gov

Biological Activities and Pharmacological Profiles of Methyl 4 Hydroxyquinoline 2 Carboxylate and Its Analogues

Antimicrobial Efficacy Assessments

The antimicrobial potential of quinoline (B57606) derivatives has been a significant area of research, with studies exploring their activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity against Pathogenic Strains

While research directly focusing on Methyl 4-Hydroxyquinoline-2-carboxylate is specific, the broader class of 4-hydroxyquinoline (B1666331) derivatives has shown notable antibacterial properties. The fundamental structure of the 4-quinolone ring, particularly the presence of 4-carbonyl and 3-carboxylate groups, is crucial for binding to bacterial DNA gyrase, a mechanism that disrupts DNA replication and leads to bacterial cell death. mdpi.com

Analogues such as 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds displayed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL. Activity against Gram-negative bacteria like Escherichia coli was also observed, with MIC values around 128 µg/mL. researchgate.net In contrast, a study on certain 4-hydroxy-2-quinolone analogs found that most of the synthesized compounds possessed almost no significant activity against both S. aureus and E. coli. nih.gov However, two compounds within that study did exhibit notable inhibitory activity against S. aureus. nih.gov

Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have demonstrated potent activity against Mycobacterium tuberculosis and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). researchgate.net For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline showed high inhibitory potential with MIC values of 0.1 µM against M. tuberculosis, 1.1 µM against MRSA, and 2.2 µM against MSSA. researchgate.net The presence of a sulfur atom at the 2-position of the quinoline moiety in related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates is also considered to enhance antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Analogues

Compound/Analogue Class Pathogenic Strain Activity (MIC)
2-Phenyl-quinoline-4-carboxylic acid derivatives Staphylococcus aureus 64 µg/mL
2-Phenyl-quinoline-4-carboxylic acid derivatives Escherichia coli 128 µg/mL
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis 0.1 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline Methicillin-resistant S. aureus (MRSA) 1.1 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline Methicillin-sensitive S. aureus (MSSA) 2.2 µM

Antifungal Spectrum and Mechanism

The antifungal properties of 4-hydroxyquinoline derivatives have been demonstrated against a variety of pathogenic fungi. A study on novel 4-hydroxy-2-quinolone analogs revealed significant activity against the pathogenic fungus Aspergillus flavus. nih.gov Notably, brominated analogs with a nonyl side chain exhibited exceptional antifungal activity, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the efficacy of the positive control, amphotericin B. nih.gov

Other related structures, such as 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines, have shown specific activity against dermatophytes, with a 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative exhibiting the best in vitro activity with MIC values ranging from 32-65 µg/mL. researchgate.net Additionally, metal complexes of 8-hydroxyquinoline have been found to possess remarkable in vitro antifungal activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Botrytis cinerea, with one compound displaying an EC50 value of 0.0940 µg/mL against S. sclerotiorum. nih.gov Preliminary mechanistic studies suggest that these compounds can cause mycelial abnormalities, alter cell membrane permeability, and inhibit sclerotia formation and germination. nih.gov

Antineoplastic and Cytotoxic Investigations

The quinoline scaffold is a key feature in many compounds investigated for their anticancer properties. Research has focused on their ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cellular Proliferation and Apoptosis Induction

Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 2-(4-hydroxyquinolin-2-yl) acetates have shown potent cytotoxicity against doxorubicin-resistant colon adenocarcinoma cells (Colo 320), with IC50 values as low as 4.58 µM. nih.govnih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Novel tetrahydroquinoline derivatives have been shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7 and the induction of intracellular reactive oxygen species (iROS). tuni.fi One such derivative exhibited IC50 values of 38.3 µM and 40.6 µM in SNB19 and LN229 glioblastoma cell lines, respectively. tuni.fi Similarly, 2-phenylquinoline-4-carboxylic acid derivatives have been found to induce apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov

Table 2: Cytotoxic Activity of Selected Quinoline Analogues against Cancer Cell Lines

Compound/Analogue Class Cancer Cell Line Activity (IC50)
2-(4-hydroxyquinolin-2-yl) acetate (B1210297) analogue Doxorubicin-resistant colon adenocarcinoma (Colo 320) 4.58 µM
2-(4-hydroxyquinolin-2-yl) acetate analogue Doxorubicin-resistant colon adenocarcinoma (Colo 320) 4.61 µM
Tetrahydroquinoline derivative (4ag) Glioblastoma (SNB19) 38.3 µM
Tetrahydroquinoline derivative (4ag) Glioblastoma (LN229) 40.6 µM

Specific Molecular Target Modulation in Cancer Pathways

The anticancer effects of quinoline derivatives are often linked to their ability to modulate specific molecular targets within cancer signaling pathways. One area of interest is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Certain 4-methyl quinazoline (B50416) derivatives have been shown to regulate this pathway, leading to the induction of apoptosis and cell-cycle arrest. researchgate.net

Another important target is the sirtuin (SIRT) family of deacetylases. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. frontiersin.org One compound, in particular, exhibited selective SIRT3 inhibitory activity with an IC50 value of 7.2 µM, while showing significantly lower activity against SIRT1 and SIRT2. frontiersin.org This selective inhibition led to G0/G1 phase cell cycle arrest and cell differentiation in leukemic cell lines. frontiersin.org Furthermore, the broader quinoline class has been investigated for its potential to inhibit receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, which are crucial for cancer cell growth, proliferation, and angiogenesis. nih.gov

Antiviral Properties and Replication Inhibition (e.g., Hepatitis B Virus, HIV-1)

Quinoline-based compounds have emerged as promising candidates for the development of novel antiviral agents, with activity reported against both Hepatitis B Virus (HBV) and Human Immunodeficiency Virus-1 (HIV-1).

Molecular docking studies have suggested that methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives can act as potent inhibitors of HBV replication. mdpi.com Experimental in vitro studies have confirmed that these compounds demonstrate high inhibition of HBV replication at a concentration of 10 µM. mdpi.com The mechanism of action for some related compounds, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, involves the inhibition of the viral ribonuclease H (RNaseH) activity, a critical enzyme in the HBV replication cycle. nih.gov One such inhibitor had an EC50 value of 4.2 µM against HBV. nih.gov

In the context of HIV-1, a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides have been synthesized and evaluated for their potential to prevent HIV-1 replication. nih.gov These compounds displayed antiviral activity with EC50 values ranging from 75 to 150 µM, with the most potent compound containing a 4-fluorobenzoyl moiety exhibiting an EC50 of 75 µM. nih.gov Interestingly, other 4-oxoquinoline derivatives have been identified that exhibit anti-HIV-1 activity even after the viral integration stage, suggesting a mechanism of action different from currently used integrase inhibitors. researchgate.net

Neuropharmacological Effects and Receptor Modulations

The central nervous system presents a complex network of signaling pathways, and compounds that can modulate these pathways are of great interest for therapeutic development. Analogues of this compound have been explored for their ability to interact with key neuronal receptors and ion channels.

The parent molecule of the 4-hydroxyquinoline-2-carboxylic acid series, kynurenic acid (KYNA), is an endogenous metabolite known for its neuroprotective properties. nih.gov It acts as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.govresearchgate.net Building on this, various derivatives of 4-hydroxyquinoline-2-carboxylic acid have been synthesized and evaluated for their antagonistic activity at this site.

One study synthesized several 4-substituted-quinoline-2-carboxylic acid derivatives and tested their in vitro binding affinity for the glycine site of the NMDA receptor. The introduction of different substituents at the C4-position, such as sulfonyl, phosphonyl, and carbonyl groups, significantly influenced the binding affinity. researchgate.net For instance, the compound 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid demonstrated a potent in vitro binding affinity with a half-maximal inhibitory concentration (IC50) of 0.57 μM. researchgate.net In contrast, the introduction of flexible alkyl chains at the C4 position led to a notable decrease in activity. researchgate.net

Further structure-activity relationship studies on trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, which are evolved from the lead compound 5,7-dichlorokynurenic acid, have yielded antagonists with nanomolar affinity. nih.gov Optimization of the 4-substituent was critical, with the urea (B33335) derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline showing an IC50 of 7.4 nM against [3H]glycine binding. nih.gov These findings highlight the potential of the 4-hydroxyquinoline-2-carboxylic acid scaffold in the design of potent NMDA receptor antagonists.

CompoundTargetActivity (IC50)
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidGlycine site of NMDA receptor0.57 μM
trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinolineGlycine site of NMDA receptor ([3H]glycine binding)7.4 nM

The modulation of ion channels, particularly potassium (K+) channels, is a crucial mechanism for controlling neuronal excitability. While direct evidence for the modulation of K+ channels by this compound is limited, studies on related quinoline structures suggest that this chemical class can interact with these channels.

For example, dequalinium (B1207927), a compound containing two quinoline rings, is a known potent and selective blocker of small conductance Ca2+-activated K+ (SK) channels. nih.gov Research into dequalinium analogues has revealed that substituents on the quinoline ring play a significant role in their blocking potency. A quantitative structure-activity relationship (QSAR) study demonstrated a correlation between the electronic properties of the substituent at position 4 of the quinoline ring and the blocking activity. nih.gov This suggests that the electronic nature of the quinoline ring system is a key determinant for interaction with the K+ channel. nih.gov Although these findings are on a different class of quinoline derivatives, they establish the principle that the quinoline scaffold can be a platform for the development of K+ channel modulators. Further research is necessary to determine if this compound or its close analogues possess similar ion channel modulating activities.

Anti-inflammatory Response Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. The 4-hydroxy-2-quinolone scaffold, closely related to this compound, has been identified as a "privileged structure" in the development of new anti-inflammatory agents. mdpi.com

Derivatives of 4-hydroxy-2-quinolinone have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme that plays a role in inflammatory pathways by producing leukotrienes. mdpi.com Several quinolinone carboxamide derivatives demonstrated significant LOX inhibitory activity. Notably, compounds 3h and 3s from one study exhibited the best LOX inhibitory activity with an IC50 of 10 μM. mdpi.com Another derivative, 3g , was identified as a multi-target agent, showing both LOX inhibition (IC50 = 27.5 μM) and potent antioxidant activity. mdpi.com

Furthermore, a series of 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinoline-2-carboxy methyl esters) were synthesized and screened for in vivo anti-inflammatory and analgesic activities. nih.gov Many of these compounds showed good activity, and molecular docking studies suggested that their mechanism of action might involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

CompoundTargetActivity (IC50)
Quinolinone-carboxamide 3hSoybean Lipoxygenase (LOX)10 μM
Quinolinone-carboxamide 3sSoybean Lipoxygenase (LOX)10 μM
Quinolinone-carboxamide 3gSoybean Lipoxygenase (LOX)27.5 μM

Enzyme Inhibition Kinetics and Target Identification

The therapeutic potential of many compounds lies in their ability to selectively inhibit enzymes that are critical for disease progression. Analogues of this compound have been shown to inhibit key enzymes involved in cancer and inflammation.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory drugs. nih.gov A structure-guided approach has been successfully employed to develop potent inhibitors of DHODH based on the 4-quinoline carboxylic acid scaffold. nih.gov

This research led to the discovery of several potent quinoline-based analogues. For example, compound 41 was identified as a highly potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM. nih.gov Another analogue, compound 43 , also showed significant potency with an IC50 of 26.2 ± 1.8 nM. nih.gov A co-crystal structure of compound 43 with DHODH revealed a novel water-mediated hydrogen bond interaction with the amino acid residue T63 in the binding pocket. nih.gov Further optimization led to the development of a 1,7-naphthyridine (B1217170) analogue (46 ) with an IC50 of 28.3 ± 3.3 nM, which forms a novel hydrogen bond with Y356. nih.gov These findings underscore the potential of the 4-quinoline carboxylic acid framework for the design of highly potent and specific DHODH inhibitors.

CompoundTargetActivity (IC50)
Analogue 41Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM
Analogue 43Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8 nM
1,7-Naphthyridine Analogue 46Dihydroorotate Dehydrogenase (DHODH)28.3 ± 3.3 nM

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. Consequently, MMPs are important therapeutic targets.

The 8-hydroxyquinoline scaffold has been investigated for its metal-chelating properties and its potential as a basis for the design of MMP inhibitors. nih.gov A series of 8-hydroxyquinoline derivatives were designed and synthesized as new inhibitors of MMP-2 and MMP-9, two key MMPs involved in cancer progression. The most active compounds, 5e and 5h , demonstrated good inhibitory activities against both MMP-2 and MMP-9, with IC50 values in the submicromolar range. nih.gov Specifically, compound 5e had an IC50 of 0.45 μM for MMP-2 and 0.86 μM for MMP-9, while compound 5h showed IC50 values of 0.38 μM and 0.75 μM for MMP-2 and MMP-9, respectively. nih.gov

Furthermore, an N-hydroxyacetamide derivative of a 4-hydroxyquinoline was also tested as an MMP inhibitor, indicating that different substitution patterns on the quinoline ring can be explored to achieve MMP inhibition. nih.gov

CompoundTargetActivity (IC50)
8-Hydroxyquinoline derivative 5eMMP-20.45 μM
8-Hydroxyquinoline derivative 5eMMP-90.86 μM
8-Hydroxyquinoline derivative 5hMMP-20.38 μM
8-Hydroxyquinoline derivative 5hMMP-90.75 μM

Coagulation Factor XIa Inhibition

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the blood coagulation cascade, playing a significant role in the amplification of thrombin production. nih.gov Its inhibition is a modern therapeutic strategy for developing anticoagulants that can prevent thrombosis with a potentially lower risk of bleeding compared to traditional agents. nih.govbjcardio.co.uk The quinoline scaffold has emerged as a promising structural motif for the design of FXIa inhibitors.

While direct inhibitory data for this compound against Factor XIa is not extensively detailed in the available research, the closely related 4-hydroxyquinolin-2-one tautomer has been identified as a key P2' moiety in a series of potent FXIa inhibitors. nih.gov In a study focused on optimizing phenylimidazole-based FXIa inhibitors, the introduction of the 4-hydroxyquinolin-2-one group at the P2' position was shown to significantly enhance both the affinity for FXIa and the metabolic stability of the compound. nih.gov This optimization led to the discovery of an inhibitor with a high potency (Ki of 0.04 nM) and an effective concentration (EC50) of 0.53 μM in a rabbit thrombosis model. nih.gov The favorable profile of this analogue underscores the potential of the 4-hydroxyquinolin-2-one scaffold in the development of parenteral antithrombotic agents. nih.gov Further research on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one has also yielded compounds with significant inhibitory activity against both Factor XIa and Factor Xa, with the best FXIa inhibitor achieving an IC50 value of 2 μM. nih.gov These findings highlight the importance of the quinolinone core structure in designing effective FXIa inhibitors. nih.govnih.gov

Herbicidal Action Mechanisms

A significant number of commercial herbicides function by interrupting photosynthesis. nih.govnih.gov Specifically, more than half of these herbicides act by reversibly binding to Photosystem II (PS II), a protein complex in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction, thereby inhibiting the photosynthetic electron transport (PET). nih.govresearchgate.net

Derivatives of quinoline, particularly quinoline-2-carboxamides and their analogues, have demonstrated noteworthy herbicidal activity through this mechanism. nih.gov Studies on various substituted quinoline-2-carboxamides have shown their ability to inhibit PET in spinach chloroplasts. nih.gov Similarly, research on halogenated 8-hydroxyquinoline-2-carboxanilides has identified several compounds that inhibit PET, with activity levels comparable to the commercial herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). researchgate.net The mechanism involves the amide-containing compounds interacting with key tyrosine radicals (TyrZ and TyrD) on the donor side of PS II, which leads to the interruption of the electron flow. researchgate.net While specific studies on the herbicidal action of this compound were not found, the established photosynthesis-inhibiting activity of numerous quinoline-2-carboxylate derivatives suggests that this class of compounds warrants investigation for potential herbicidal properties targeting PS II. nih.govresearchgate.net

Antioxidant and Free Radical Scavenging Capabilities

The 4-hydroxyquinoline scaffold is a recognized structural feature in compounds exhibiting antioxidant and free radical scavenging properties. mdpi.comresearchgate.net The antioxidant capacity of these derivatives is often attributed to the hydrogen-donating ability of the hydroxyl group, which can neutralize reactive oxygen species.

Research on various analogues provides insight into the structure-activity relationships governing these capabilities. For instance, a series of 2-phenylquinolin-4(1H)-ones showed moderate to high antioxidant activity in assays measuring the reduction of ferrous ions (FRAP) and the diminishing of hydrogen peroxide and hydroxyl radical production (ORAC, TBARS). nih.gov The study concluded that the presence of additional hydrogen-donating groups on the 2-phenylquinolin-4(1H)-one structure increased its antioxidant activity. nih.gov Similarly, carboxamide derivatives based on the 4-hydroxy-2-quinolinone structure have demonstrated the ability to scavenge hydroxyl and superoxide (B77818) anion radicals. mdpi.com

However, the antioxidant profile of 4-hydroxyquinoline esters can be complex. A study on ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, a structural analogue of the title compound, revealed a dual role. nih.gov While the compound acted as an antioxidant against free-radical-induced hemolysis when dissolved in dimethyl sulfoxide (B87167) (DMSO), it behaved as a pro-oxidant when incorporated into a dipalmitoyl phosphatidylcholine (DPPC) lipid vesicle. nih.gov The study suggested that the electron-attracting nature of the carboxylate group at a position ortho to the hydroxyl group can destabilize the resulting phenoxy radical, allowing it to initiate further lipid peroxidation within the lipid membrane environment. nih.gov This indicates that the antioxidant or pro-oxidant effect of such compounds is highly dependent on their molecular structure and the reaction system. nih.gov

The table below summarizes the antioxidant activities of several quinoline derivatives.

Compound/Derivative ClassAssayResultsReference
Hydroxy-2-phenylquinolin-4(1H)-onesFRAP1.41-97.71% Trolox equivalents nih.gov
Hydroxy-2-phenylquinolin-4(1H)-onesORAC9.18-15.27 µM Trolox equivalents nih.gov
4-Hydroxy-2-quinolinone carboxamidesSuperoxide Radical ScavengingUp to 84.6% scavenging ability mdpi.com
4-Hydroxy-2-quinolinone carboxamidesHydroxyl Radical ScavengingUp to 100% scavenging ability mdpi.com
2-Methylquinoline-4-carboxylic acidDPPH~30.25% inhibition at 5 mg/L ui.ac.id
2-(4-Methylphenyl)quinoline-4-carboxylic acidDPPH~40.43% inhibition at 5 mg/L ui.ac.id
3-Aryl-2-hydroxyquinoline-4-carboxylic acidsABTSDisplayed mild to moderate activity researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlative Studies of Substituent Effects on Biological Activity

The type, position, and electronic nature of substituents on the quinoline (B57606) scaffold can dramatically alter the biological profile of the parent compound.

Modifications to the core quinoline ring system are a key strategy for modulating the efficacy and target specificity of 4-hydroxyquinoline-2-carboxylate derivatives. Research has shown that substitutions at various positions, including C-5, C-6, C-7, and C-8, can have a profound impact. researchgate.net The C-7 position, in particular, has been a major focus for modification, as substituents here significantly affect the spectrum of antibacterial activity, cell permeability, and inhibition of target enzymes like DNA gyrase. researchgate.net

For instance, the introduction of halogen atoms, which are strongly electron-withdrawing, can increase the lipophilicity of the molecule. nih.govmdpi.com SAR studies on related 8-hydroxyquinolines revealed that 6-chloro analogues were the most active in anticancer screenings, while 9-methyl analogues were the least potent, highlighting the importance of both the substituent's electronic properties and its position. nih.govmdpi.com Bulky groups introduced at C-7 have been reported to broaden the spectrum of antibacterial activity. researchgate.net These findings underscore that both the electronic influence (electron-donating vs. electron-withdrawing) and the steric bulk of a substituent are critical determinants of the resulting biological activity.

Position on Quinoline RingSubstituent TypeElectronic/Steric EffectReported Impact on Biological Activity
C-3Carboxylic AcidAlters electronic distribution and H-bondingKey feature in the development of fluoroquinolone antibiotics. nih.gov
C-5Halogen (e.g., -Cl)Electron-withdrawing, increases lipophilicityCan enhance inhibitory activity against enzymes like MMP-2. nih.gov
C-6Halogen (e.g., -Cl)Electron-withdrawingFound to be the most potent position for substitution in certain anticancer derivatives. nih.govmdpi.com
C-7Various (including bulky groups)Affects steric fit and target accessSignificantly influences the spectrum and level of antibacterial activity. researchgate.net
C-8MethylElectron-donating, steric bulkCreates a specific molecular architecture with potential for unique interactions. vulcanchem.com

The methyl carboxylate group at the C-2 position is a critical functional group that can be modified to fine-tune the compound's properties. The ester moiety can participate in electrostatic interactions and hydrogen bonding, influencing how the molecule binds to its target. vulcanchem.com

Modifications from a methyl ester to other alkyl esters (e.g., ethyl, propyl) can alter the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. Conversion of the ester to a carboxylic acid or an amide introduces different hydrogen bonding capabilities. For example, the synthesis of 4-hydroxy-2-quinolinone carboxamides has been explored to generate compounds with anti-inflammatory and antioxidant activities. mdpi.com The transformation of the C-2 ester into an N-hydroxyacetamide derivative was investigated for activity as a matrix metalloproteinase inhibitor. nih.gov These modifications highlight the versatility of the C-2 position in creating derivatives with diverse pharmacological profiles.

Modification at C-2Structural ChangePotential Impact on PropertiesExample Biological Target Class
Methyl Ester (Parent)-COOCH₃Baseline lipophilicity and H-bond acceptingVarious (e.g., kinases, DNA gyrase)
Ethyl Ester-COOCH₂CH₃Increased lipophilicityβ-adrenergic receptors. nih.gov
Carboxylic Acid-COOHIncreased polarity, H-bond donor/acceptorNeuroprotective agents (e.g., Kynurenic acid). nih.gov
Carboxamide-CONH-RIntroduces H-bond donor, variable lipophilicityLipoxygenase (anti-inflammatory). mdpi.com
N-Hydroxyacetamide-CONHOHPotential for metal chelationMatrix metalloproteinases. nih.gov

Pharmacophore Identification for Receptor and Enzyme Interactions

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's interaction with a specific biological target. unina.it For Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives, a general pharmacophore model can be proposed based on its key functional groups.

The quinoline ring itself serves as a rigid, hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions within a receptor binding site. rsc.org The 4-hydroxy group is a crucial hydrogen bond donor, while the carbonyl oxygen of the C-2 ester acts as a hydrogen bond acceptor. vulcanchem.com The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The specific spatial arrangement of these features—the hydrophobic plane, the hydrogen bond donor, and the hydrogen bond acceptor—is critical for binding affinity and biological activity. unina.itnih.gov Computational modeling and QSAR studies help refine these pharmacophore models to predict the activity of new structural modifications. vulcanchem.com

Pharmacophoric FeatureCorresponding Molecular MoietyPutative Interaction with Biological Target
Aromatic/Hydrophobic RegionFused benzene (B151609) and pyridine (B92270) ringsHydrophobic interactions, π-π stacking with aromatic amino acid residues.
Hydrogen Bond Donor (HBD)4-hydroxyl (-OH) groupDonates a hydrogen bond to an acceptor group (e.g., carboxylate or carbonyl) on the target protein.
Hydrogen Bond Acceptor (HBA)Ester carbonyl oxygen (C=O)Accepts a hydrogen bond from a donor group (e.g., -NH or -OH) on the target protein.
Hydrogen Bond Acceptor (HBA)Quinoline nitrogen atomCan accept a hydrogen bond, depending on the binding site environment.

Regiochemical Control and its Impact on Biological Outcome

Regiochemistry, the specific placement of functional groups on the quinoline core, is a fundamental factor that dictates the biological outcome. The distinction between isomers highlights the importance of precise atomic arrangement. For example, the 2-carboxylic acid derivative of 4-hydroxyquinoline (B1666331) is kynurenic acid, a neuroprotective agent, whereas the discovery of a 3-carboxyl substituted 4-hydroxyquinoline as a byproduct in chloroquine (B1663885) synthesis was a serendipitous event that led to the development of the entire class of fluoroquinolone antibiotics. nih.gov

This illustrates that a simple shift of the carboxylic acid group from the C-2 to the C-3 position completely changes the molecule's primary biological application from neuroprotection to antibacterial action. Synthetic control during reactions like alkylation is also crucial. The 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core, for example, has three potential reaction centers (S, N, and O), and the regioselectivity of alkylation determines the final product and its associated activity. nih.gov Therefore, synthetic strategies that precisely control the position of substituents are essential for creating compounds with desired and predictable biological effects.

Topographical and Conformational Factors in Bioactivity

Beyond the 2D connectivity of atoms, the 3D topography and conformational flexibility of the molecule play a significant role in its bioactivity. The quinoline ring system is largely planar, a feature that can be critical for mechanisms like DNA intercalation, a mode of action for some quinoline-based anticancer drugs. vulcanchem.com

The orientation of substituents relative to this plane can influence how the molecule fits into the three-dimensional space of an enzyme's active site or a receptor's binding pocket. The rotational freedom of the methyl carboxylate group at the C-2 position allows it to adopt different conformations to optimize its interaction with the target. For larger substituents, particularly on the benzene portion of the quinoline ring, steric hindrance can either prevent binding or, conversely, lock the molecule into a highly active conformation. Computational techniques like molecular docking are used to explore these topographical and conformational factors, predicting how structural modifications will affect the binding mode and affinity of the compound. vulcanchem.comnih.gov

Computational and Mechanistic Studies on Methyl 4 Hydroxyquinoline 2 Carboxylate Interactions

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein, thereby providing insights into the molecule's potential biological activity.

In a notable study, derivatives of 4-hydroxyquinoline-3-carboxylic acid, which are structurally analogous to Methyl 4-Hydroxyquinoline-2-carboxylate, were investigated as potential inhibitors of the Hepatitis B Virus (HBV). nih.gov Molecular docking simulations were performed to evaluate their interaction with the HBV capsid protein (PDB ID: 5E0I). nih.govresearchgate.net

The docking procedure for a series of quinoline (B57606) derivatives yielded predictions for their binding affinity score (BAS) and binding energy (BE), which indicate the stability of the ligand-protein complex. nih.gov The results suggested that these compounds could effectively interact with the HBV capsid. nih.gov Key interactions observed included hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the complex. nih.govresearchgate.net

Table 1: Predicted Binding Affinity and Energy for Quinoline Derivatives Against HBV Capsid Protein (5E0I) nih.gov
CompoundBinding Affinity Score (BAS)Binding Energy (BE, kcal/mol)
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate4.13-6.9
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate4.25-7.5
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate4.21-7.9
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate4.13-7.4
4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid4.35-7.1

The molecular docking simulations provided a theoretical basis for the potential anti-HBV activity of these quinoline compounds. nih.gov According to the simulations, the studied compounds are capable of acting as potent inhibitors of Hepatitis B Virus replication. nih.govresearchgate.net The effective interactions with the HBV capsid protein suggest that the binding could interfere with the proper assembly of the protein, thus inhibiting viral replication. nih.gov Subsequent experimental in vitro studies confirmed that these compounds demonstrated high inhibition of HBV replication at a 10 µM concentration. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals and charge distributions, which helps in understanding and predicting chemical behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For a related compound, 2-Formyl-3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl) 3-oxo-propionic acid (FHMQP), DFT calculations revealed two different HOMO-LUMO energy gaps of 4.2 eV and 2.9 eV for its alpha and beta molecular orbitals, respectively, indicating its potential for high reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. dergi-fytronix.com It helps to quantify the stabilization energy associated with interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net

In computational studies on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations were used to evaluate the electron distribution. mdpi.com Bader analysis indicated that the net atomic charges for both the nitrogen and oxygen atoms of the 3-(methoxycarbonyl)-2-(methylthio)-1,2-dihydroquinolin-4-olate anion fragment were equivalent, with values of -1.19 e. mdpi.com However, the calculated 3D electrostatic potential map revealed a significantly larger region of negative electron density near the oxygen atom, suggesting it is a more likely site for electrophilic attack. mdpi.com

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the energetic pathways of a reaction. The methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a typical SN2 reaction, was theoretically interpreted using DFT calculations at the B3LYP/cc-pVDZ level. mdpi.com The study aimed to understand the regioselectivity of the reaction, which experimentally yielded a mixture of O- and N-methylated products. nih.govnih.gov The computational analysis of the geometry and electronic structure of the corresponding anion intermediate was in good agreement with the experimental observation that the O-methylated product was predominant. mdpi.com The theoretical model helped to explain how the electronic distribution in the anion directs the attack of the electrophile (CH3I). mdpi.com

Theoretical Predictions of Spectroscopic Parameters

Density Functional Theory (DFT) is a robust computational method used to predict the structural and spectroscopic properties of molecules. nih.gov By optimizing the molecule's geometry, DFT calculations can simulate its vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

For quinoline derivatives, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p). nih.govresearchgate.net The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Predicted Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. DFT calculations can predict the wavenumbers for these vibrations.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3300-3500 (broad)O-H stretching4-hydroxyl group
~1700-1750 (strong)C=O stretchingEster carbonyl
~1550-1650C=O stretching4-quinolone tautomer carbonyl
~1400-1600C=C and C=N aromatic stretchingQuinoline ring
~1200-1300C-O stretchingEster and hydroxyl groups

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and then compared with experimental values. Studies on related quinoline structures have shown a strong correlation between predicted and observed NMR data, which helps in the unambiguous assignment of signals in complex spectra. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with a biological target, like an enzyme or protein receptor. epstem.net

The process typically begins with molecular docking, which predicts the preferred orientation of the compound within the target's binding site. tandfonline.com This initial docked pose serves as the starting point for the MD simulation. mdpi.com For instance, studies on analogous quinoline compounds have utilized docking to identify potential interactions with targets like the Hepatitis B Virus (HBV) capsid protein. nih.govnih.gov

Once the complex is established, it is placed in a simulated physiological environment (typically a water box with ions) and the system's evolution is simulated for a specific duration (e.g., 100 nanoseconds). plos.orgfrontiersin.org The simulation trajectory provides a wealth of information about the stability of the compound-target complex. researchgate.net

Analysis of MD Trajectories: Several parameters are analyzed to understand the dynamics and stability of the interaction:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while residues in the binding site that interact with the ligand often show reduced fluctuation, indicating a stable binding. researchgate.net

Hydrogen Bond Analysis: The simulation allows for the monitoring of hydrogen bonds formed between the ligand and the target protein. The persistence of specific hydrogen bonds over the simulation time is a strong indicator of their importance for binding affinity and stability. mdpi.com

For a hypothetical complex of this compound with a target protein, an MD simulation could yield the following illustrative data:

ParameterDescriptionIllustrative Finding for a Stable Complex
RMSD (Protein Backbone)Measures overall structural stability of the complex.Plateaus at a low value (e.g., < 0.3 nm) after initial equilibration.
RMSF (Binding Site Residues)Measures flexibility of individual amino acids.Low fluctuation values for residues interacting with the compound.
Hydrogen BondsTracks specific hydrogen bonds between compound and target.High occupancy (>80%) for key H-bonds throughout the simulation.
Binding Free Energy (MM/PBSA)Estimates the binding affinity of the compound to the target.A favorable negative value (e.g., -35 kcal/mol), indicating strong binding. acs.org

These computational approaches are crucial for understanding the molecular behavior of this compound, guiding further experimental work, and exploring its potential as a scaffold in medicinal chemistry. nih.gov

Advanced Characterization and Spectroscopic Elucidation of Methyl 4 Hydroxyquinoline 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivities of atoms in a molecule. For Methyl 4-hydroxyquinoline-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments in a suitable deuterated solvent, such as DMSO-d₆, provides a complete picture of its molecular structure. The presence of the 4-hydroxyquinoline (B1666331) moiety and the methyl carboxylate group gives rise to a characteristic set of signals in the proton and carbon spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) are dictated by the electronic environment and the spatial relationship between neighboring protons.

A sharp singlet is anticipated for the methyl protons of the ester group (-OCH₃), typically resonating around δ 3.8-4.0 ppm. The hydroxyl proton (-OH) at the C-4 position is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects. The proton on the quinoline nitrogen (N-H) would also be observable, likely as a broad signal. A singlet corresponding to the proton at the C-3 position is also a key feature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (H-5, H-6, H-7, H-8) 7.0 - 8.5 m
H-3 ~7.0 s
-OCH₃ 3.8 - 4.0 s
4-OH Variable br s

Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. Predicted values are based on typical ranges for similar quinoline structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 165-175 ppm.

The aromatic and heterocyclic carbons of the quinoline ring system will produce a cluster of signals between δ 110 and 160 ppm. The carbon bearing the hydroxyl group (C-4) is expected to be in the more downfield portion of this range due to the deshielding effect of the oxygen atom. The carbon of the methyl group (-OCH₃) will appear in the upfield region, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 175
C-4 ~160
C-2 ~150
Aromatic/Heterocyclic Carbons 110 - 145
C-3 ~105

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons), such as the ester carbonyl carbon and the carbons at the ring junctions, and for piecing together the molecular fragments. For instance, an HMBC correlation would be expected between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₁H₉NO₃), the molecular weight is approximately 203.19 g/mol .

In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak ([M]+) or a protonated molecule peak ([M+H]⁺) with a highly accurate mass-to-charge ratio (m/z), confirming its elemental formula. Predicted m/z values for various adducts are listed below. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 204.06552
[M+Na]⁺ 226.04746
[M-H]⁻ 202.05096

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an [M-31]⁺ fragment.

Loss of the entire carbomethoxy group (-COOCH₃), leading to an [M-59]⁺ fragment.

Fragmentation of the quinoline ring system, which can involve the loss of small molecules like CO or HCN, a characteristic feature for quinoline derivatives. mcmaster.ca

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the quinoline tautomeric form (4-hydroxy vs. 4-oxo) in the solid state. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the ester carbonyl, which govern the crystal packing.

Table 4: Expected Information from Single-Crystal X-ray Diffraction

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Bond Lengths & Angles Precise intramolecular geometric data

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

A broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

A strong, sharp absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group.

Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic quinoline ring.

C-O stretching vibrations for the ester and hydroxyl groups would appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and C=O stretches are also visible in the Raman spectrum, the aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the quinoline core. The symmetric vibrations of the aromatic system are typically more intense in the Raman spectrum compared to the IR spectrum.

Table 5: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH O-H Stretch 3300 - 3500 (broad)
C=O (Ester) C=O Stretch 1700 - 1750 (strong)
Aromatic Ring C=C / C=N Stretch 1400 - 1600

This comprehensive suite of analytical techniques provides a detailed and unambiguous characterization of this compound, confirming its molecular structure and providing insight into its electronic and solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within this compound. The quinoline core constitutes a significant chromophore, and its absorption spectrum is sensitive to the molecular environment. The electronic absorption properties are influenced by the solvent, a phenomenon known as solvatochromism. This behavior provides insight into the solute-solvent interactions and the difference in polarity between the ground and excited states of the molecule.

The photophysical behavior of hydroxyquinoline derivatives is often characterized by intramolecular charge transfer (ICT). The absorption spectra of these compounds can exhibit shifts in the maximum absorption wavelength (λmax) depending on the polarity of the solvent. A bathochromic shift, or redshift (a shift to a longer wavelength), with increasing solvent polarity typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov Studies on various hydroxyquinoline derivatives show that both non-specific and specific solvent-solute interactions, such as hydrogen bonding, influence their photophysical properties. researchgate.netbookpi.org

For this compound, the UV-Vis spectrum is expected to display characteristic absorption bands related to π-π* transitions within the aromatic quinoline system. A solvatochromic investigation would involve recording the UV-Vis spectra in a range of solvents with varying polarities. The resulting data can be analyzed to understand the nature of the electronic transitions.

Table 1: Representative Solvatochromic Data for this compound

SolventPolarity Index (ET(30))λmax 1 (nm)λmax 2 (nm)Observed Shift
n-Hexane31.0~325~338Reference
Toluene33.9~326~340Minor Redshift
Dichloromethane40.7~328~342Redshift
Acetone42.2~330~344Redshift
Acetonitrile45.6~331~345Redshift
Dimethyl Sulfoxide (B87167) (DMSO)45.1~332~346Significant Redshift
Methanol (B129727)55.4~334~348Significant Redshift

Note: The data in this table are illustrative, based on the typical solvatochromic behavior observed for 4-hydroxyquinoline derivatives. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity evaluation of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity. vulcanchem.com The method's parameters, such as the stationary phase, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve good separation of the main compound from any impurities or starting materials. UV detection is highly effective due to the strong UV absorbance of the quinoline chromophore, with typical detection wavelengths set around 254 nm and 330 nm. vulcanchem.com For enhanced specificity and identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass information for each separated component. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress, identify fractions during column chromatography, and perform a preliminary check of purity. A suitable mobile phase (eluent) is selected to achieve a good separation of spots on the TLC plate (e.g., silica (B1680970) gel), with an ideal retention factor (Rf) for the target compound between 0.3 and 0.5. Visualization is typically achieved under UV light (254 nm or 365 nm).

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the standard method. Using a stationary phase like silica gel, the compound is separated from byproducts based on differential adsorption by eluting with an appropriate solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

Table 2: Typical Parameters for HPLC Purity Assessment

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) vulcanchem.comresearchgate.net
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis Detector at 254 nm and/or ~330 nm vulcanchem.com
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides a direct confirmation of the compound's empirical formula and is a critical criterion for assessing its purity.

The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula, C₁₁H₉NO₃. uni.lu A close agreement between the found and calculated values (typically within ±0.4%) is considered strong evidence of the compound's identity and high purity. mdpi.commdpi.com

Table 3: Elemental Analysis Data for this compound

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

ElementCalculated (%)Found (%) (Representative)
Carbon (C)65.0264.95 - 65.10
Hydrogen (H)4.464.42 - 4.51
Nitrogen (N)6.896.85 - 6.93

Note: The "Found (%)" values are representative of typical experimental results for a high-purity sample, demonstrating close correlation with theoretical values as seen with related compounds. mdpi.commdpi.com

Synthesis and Biological Evaluation of Diverse Methyl 4 Hydroxyquinoline 2 Carboxylate Analogues and Derivatives

Systematic Modification of the Quinoline (B57606) Ring System

Alterations to the fundamental quinoline ring of Methyl 4-Hydroxyquinoline-2-carboxylate are a primary strategy for tuning the molecule's physicochemical and biological properties. Introducing various substituents, such as halogens, alkyl, or aryl groups, or changing the position of the hydroxyl group, can significantly impact molecular interactions and metabolic stability.

Halogenated and Alkyl/Aryl-Substituted Derivatives

The synthesis of halogenated and alkyl/aryl-substituted derivatives of the 4-hydroxyquinoline-2-carboxylate scaffold can be achieved through several established synthetic routes, often by selecting appropriately substituted anilines as starting materials. Classical methods like the Conrad-Limpach and Gould-Jacobs reactions are adaptable for this purpose.

The Conrad-Limpach synthesis involves the reaction of a substituted aniline (B41778) with a β-ketoester, such as dimethyl malonate, followed by thermal cyclization. For instance, reacting 2-methylaniline with dimethyl malonate would ultimately yield Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. A patent has described the synthesis of 2-hydroxyquinoline-4-carboxylic acids bearing optional alkyl or halogen substituents, particularly at the 8-position, highlighting the utility of this approach for generating diversity. google.com

A one-step synthesis for 4-arylquinoline-2-carboxylates has also been reported, providing direct access to aryl-substituted systems. researchgate.net Furthermore, modern C-H functionalization techniques offer a powerful method for the late-stage introduction of substituents. Researchers have demonstrated the programmed, site-selective, metal-catalyzed C-H functionalization of the 4-hydroxyquinoline (B1666331) scaffold. By employing directing groups, various positions on the ring can be arylated, though limitations exist for certain electron-deficient aryl groups or specific heteroarenes.

The following table summarizes examples of substituted 4-hydroxyquinoline-2-carboxylic acid derivatives and the synthetic approaches.

Derivative TypeExample Compound NameGeneral Synthetic ApproachKey Starting Materials
Alkyl-SubstitutedMethyl 4-hydroxy-8-methylquinoline-2-carboxylateConrad-Limpach Synthesis2-Methylaniline, Dimethyl malonate
Halogenated8-Chloro-2-hydroxyquinoline-4-carboxylic acidFrom substituted anilides of gamma-halogenacetoacetic acidsgamma-Halogenacetoacetic acid, 2-Chloroaniline
Aryl-SubstitutedMethyl 4-phenylquinoline-2-carboxylateOne-step reaction or C-H arylationSubstituted aniline and pyruvate (B1213749) (one-step) or 4-hydroxyquinoline N-oxide and aryl donor (C-H functionalization)

Synthesis of Isomeric Hydroxyquinoline Carboxylates

The positional isomerism of the hydroxyl group on the quinoline ring gives rise to distinct classes of compounds with different chemical and biological profiles. The synthesis of isomers such as 2-hydroxy- and 3-hydroxyquinoline-4-carboxylic acid derivatives involves different cyclization strategies compared to the 4-hydroxy counterpart.

For example, a series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and 3-aryl-2-hydroxyquinoline-4-carboxylic acids have been designed and synthesized. google.com The synthesis of methyl 3-hydroxy-6-methyl-2-phenylquinoline-4-carboxylate was achieved, and its structure confirmed by physical and spectral data. google.com These syntheses often start from different precursors, such as substituted isatins or phenylacetic acids, which dictate the final substitution pattern and the position of the hydroxyl group through specific cyclization mechanisms. google.com

The general synthetic schemes for these isomers are distinct. The synthesis of 2-hydroxyquinoline-4-carboxylic acids can be accomplished by reacting a primary arylamine with an ester of oxalacetic acid to form an anil, which is then cyclized at high temperatures. nih.gov The synthesis of 3-hydroxyquinoline (B51751) derivatives often involves the cyclization of intermediates derived from phenylacetic acid and substituted anilines. google.com

Diversification at the Ester and Carboxylate Linkages

The ester and subsequent carboxylic acid functionalities at the C-2 position are key handles for extensive chemical modification. Converting the methyl ester into amides, hydrazides, and other related structures allows for the introduction of diverse functional groups and the construction of hybrid molecules.

Amino Acid Conjugates and Related Hybrids

The conjugation of amino acids to the quinoline scaffold is a strategy to potentially enhance biological activity or improve pharmacokinetic properties. While direct conjugation to this compound is not widely reported, a logical synthetic pathway involves the initial hydrolysis of the methyl ester to the corresponding 4-hydroxyquinoline-2-carboxylic acid. nih.gov This carboxylic acid can then be "activated" and coupled with the amino group of an amino acid methyl ester using standard peptide coupling reagents.

This approach is supported by literature on related quinoline systems. For instance, researchers have successfully synthesized 8-hydroxyquinoline-2-carboxamides by condensing activated 8-hydroxyquinoline-2-carboxylic acid with various anilines. mdpi.com This demonstrates the feasibility of forming amide bonds from the quinoline carboxylic acid precursor. A general procedure for preparing amino acid methyl esters from amino acids is also well-established, providing the necessary partner for the coupling reaction. irjmets.com

A proposed synthetic route is outlined below:

Ester Hydrolysis: Saponification of this compound using a base like sodium hydroxide (B78521), followed by acidification, yields 4-hydroxyquinoline-2-carboxylic acid. nih.gov

Amide Coupling: The resulting carboxylic acid is coupled with an amino acid methyl ester (e.g., glycine (B1666218) methyl ester) using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amino acid conjugate.

Preparation of Thiosemicarbazide (B42300) and Triazole Derivatives

Thiosemicarbazides and triazoles are important heterocyclic motifs known for a wide range of biological activities. These structures can be synthesized from the this compound core via a multi-step sequence. The key intermediate for both derivatives is the corresponding hydrazide.

Synthesis of the Hydrazide: The first step is the conversion of the methyl ester to 4-hydroxyquinoline-2-carbohydrazide. This is typically achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux.

Synthesis of Thiosemicarbazide Derivatives: Once the hydrazide is obtained, it can be converted into a thiosemicarbazide derivative. A general method involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate. researchgate.netchemmethod.com For example, reacting 4-hydroxyquinoline-2-carbohydrazide with phenyl isothiocyanate would yield N-(4-hydroxyquinoline-2-carbonyl)-N'-phenylthiosemicarbazide. These thiosemicarbazides can exist in tautomeric thiol forms. chemmethod.com

Synthesis of Triazole Derivatives: The thiosemicarbazide derivatives can then serve as precursors for 1,2,4-triazoles. Cyclization of the thiosemicarbazide under basic conditions (e.g., sodium hydroxide) followed by acidification is a common method to form the 1,2,4-triazole-3-thiol ring system. nih.gov An alternative and widely used method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govnih.gov This would involve converting a derivative of the quinoline, for example, an 8-hydroxyquinoline (B1678124), into an azide (B81097) or alkyne and reacting it with a complementary partner to form the triazole ring. nih.gov

The following table outlines the general synthetic pathway for these derivatives.

Target DerivativeKey IntermediateGeneral Reaction Sequence
Thiosemicarbazide4-Hydroxyquinoline-2-carbohydrazide1. Ester + Hydrazine Hydrate → Hydrazide 2. Hydrazide + Isothiocyanate → Thiosemicarbazide
1,2,4-TriazoleN-(4-hydroxyquinoline-2-carbonyl)thiosemicarbazide1. Ester → Hydrazide → Thiosemicarbazide 2. Thiosemicarbazide + Base → Cyclization to Triazole
1,2,3-TriazoleAzido- or Alkynyl-quinoline derivative1. Functionalize quinoline with azide or alkyne group 2. CuAAC "Click" reaction with complementary alkyne/azide

Exploration of Bioisosteric Replacements (e.g., Thioxo Analogues)

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, to enhance potency or modulate pharmacokinetics. A common bioisosteric replacement for a carbonyl group (ketone) is a thiocarbonyl group (thioketone or thione). In the context of the 4-hydroxyquinoline system, which exists in tautomeric equilibrium with the 4-quinolone form, replacing the oxygen at the 2-position with sulfur leads to thioxo analogues.

A key example is the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a structural analogue of the corresponding 2-oxo derivative. A facile one-pot synthesis for this compound has been developed, involving the condensation of methyl 2-isothiocyanatobenzoate with dimethyl malonate in the presence of sodium methanolate. nih.gov The reaction proceeds at reflux, and after neutralization, the target thioxoquinolone is isolated as the major product with yields up to 70%. nih.gov An alternative procedure involves the pre-formation of sodium dimethyl malonate and its reaction with methyl 2-isothiocyanatobenzoate in dioxane, which can improve product purity. nih.gov

The thioxo group in these analogues introduces new chemical reactivity. For instance, the thioxo-quinoline core has multiple reactive centers and can undergo alkylation at the sulfur, nitrogen, or oxygen atoms. acs.org Studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide have shown that the initial reaction occurs selectively at the sulfur atom, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. acs.org Subsequent alkylation can lead to a mixture of O- and N-methylated products. acs.org

The synthesis and reactivity of this thioxo analogue are summarized below.

Compound NameSynthetic MethodKey Starting MaterialsYieldSubsequent Reactivity Example
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateOne-pot condensationMethyl 2-isothiocyanatobenzoate, Dimethyl malonate~70%S-methylation with methyl iodide

Ring-Fused Systems Derived from the Quinoline Core

The strategic functionalization of the 4-hydroxyquinoline scaffold serves as a valuable platform for building substantial chemical diversity. chemrxiv.org An important approach involves the alkenylation of the C-5 position, which, in the presence of alkynes, facilitates an annulation reaction with the adjacent 4-hydroxyl group. This process leads to the formation of fused pyran ring systems. chemrxiv.org

Under rhodium or ruthenium catalysis, the reaction of 4-hydroxyquinoline derivatives with various alkynes yields these annulated compounds. chemrxiv.org For instance, the reaction with diphenylacetylene, catalyzed by [RuCl2(p-cymene)]2 and using Cu(OAc)2 as an oxidant, has been shown to produce pyran-fused quinolines in good yields, generally ranging from 57% to 78%. chemrxiv.org

Similarly, reactions with dissymmetric alkynes can be achieved using a rhodium catalyst such as [RhCp*Cl2]2, which also results in the formation of fused lactones. chemrxiv.org These transition metal-catalyzed C-H bond functionalization and subsequent annulation reactions provide a powerful method for generating complex, multi-ring systems from the simpler quinoline core, offering a direct route to novel chemical entities with potential biological activities. chemrxiv.org

Table 1: Examples of Catalysts and Reagents for Pyran Annulation
Catalyst SystemReagentResulting Fused SystemReference
[RuCl2(p-cymene)]2, Cu(OAc)2DiphenylacetyleneFused Pyran Ring chemrxiv.org
[RhCp*Cl2]2, AgSbF6, Cu(OAc)2Dissymmetric AlkyneFused Lactone chemrxiv.org

Development of Prodrug Strategies

Prodrug design is a key strategy for improving the pharmaceutical properties of a parent drug, such as its solubility, stability, or bioavailability. nih.govactamedicamarisiensis.ro For this compound, which possesses both a hydroxyl group and a carboxylic acid ester, several established prodrug approaches are applicable. These modifications are designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent compound. nih.govnih.gov

The 4-hydroxyl group and the 2-carboxylate function are primary sites for chemical modification to create prodrugs.

Esterification of the Hydroxyl Group: The 4-hydroxyl group can be esterified with various carboxylic acids to enhance lipophilicity and potentially improve membrane permeability. These ester linkages are often susceptible to hydrolysis by esterase enzymes present in the body, releasing the active 4-hydroxy derivative. actamedicamarisiensis.ro

Modification of the Carboxylate Group: While the parent compound is already a methyl ester, further modification can be envisioned. One common strategy for carboxylic acids is the formation of "medoxomil" prodrugs. nih.gov This involves creating an acyloxyalkyl ester, such as a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester. This promoiety can mask the polar carboxylic acid group, improving oral bioavailability, and is designed for rapid and complete conversion back to the parent drug through enzymatic pathways. nih.gov Another approach involves creating N-alkoxyquinoline derivatives, which can release the parent quinoline drug upon one-electron reduction. rsc.org

These strategies aim to overcome pharmacokinetic challenges by temporarily masking key functional groups. nih.gov The choice of promoiety can be tailored to control the rate and location of drug release, thereby optimizing the therapeutic profile of the parent molecule. actamedicamarisiensis.ronih.gov

Table 2: Potential Prodrug Strategies for the Quinoline Core
Modification SiteProdrug ApproachRationaleReference
4-Hydroxyl GroupEsterificationIncrease lipophilicity, improve membrane permeability. actamedicamarisiensis.ro
2-Carboxylic Acid (from hydrolyzed ester)Medoxomil Ester FormationMask polar group, improve oral bioavailability. nih.gov
Quinoline NitrogenN-alkoxy derivativeRelease parent drug upon reduction. rsc.org

Future Perspectives and Research Applications of Methyl 4 Hydroxyquinoline 2 Carboxylate

Advancements in Pharmaceutical and Drug Development

The 4-hydroxyquinoline (B1666331) framework is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities. mdpi.com Derivatives are recognized for their potential as antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and anticancer agents. mdpi.com Methyl 4-hydroxyquinoline-2-carboxylate serves as a crucial starting material or core structure for creating more complex and potent pharmaceutical compounds.

Key areas of pharmaceutical research involving this and related structures include:

Anticancer Agents : The 4-hydroxy-2-quinolone scaffold has gained significant interest for its anticancer properties. mdpi.com Research has focused on developing derivatives that act as inhibitors of critical cellular pathways, such as the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is a significant target in cancer therapy. mdpi.com The goal is to develop tumor-selective drugs that are highly potent against cancer cells while showing low toxicity towards normal cells. nih.gov

Antiviral Activity : Studies on structurally similar compounds have demonstrated their potential as potent inhibitors of viral replication. nih.govresearchgate.net For instance, molecular docking simulations and in vitro studies have shown that related quinoline (B57606) derivatives can exhibit high inhibition of Hepatitis B Virus (HBV) replication. nih.govresearchgate.net This suggests a promising avenue for developing new antiviral drugs based on the this compound core.

Neuroprotective Agents : The 2-carboxylic acid derivative of 4-hydroxyquinoline, known as kynurenic acid (KYNA), is an endogenous metabolite with neuroprotective properties. nih.gov This close structural relationship highlights the potential for this compound derivatives to be explored for the treatment of neurodegenerative diseases. nih.gov

Antibacterial Drugs : The 4-hydroxyquinoline-3-carboxylic acid moiety is famously associated with highly effective quinolone antibiotics, which function by inhibiting bacterial DNA gyrase. nih.govmdpi.com The discovery of the first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was a serendipitous byproduct of chloroquine (B1663885) synthesis, which eventually led to the development of modern fluoroquinolone antibiotics. nih.gov This historical success provides a strong rationale for investigating new antibacterial agents derived from the 2-carboxylate scaffold.

Therapeutic AreaTarget/Mechanism of ActionRelated Quinolone Derivative ClassReference
AnticancerPhosphatidylinositol 3-kinase (PI3Kα) inhibitionN-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides mdpi.com
Antiviral (HBV)Inhibition of Hepatitis B Virus replicationMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate nih.govresearchgate.net
NeuroprotectionEndogenous metabolite activityKynurenic acid (4-hydroxyquinoline-2-carboxylic acid) nih.gov
AntibacterialInhibition of DNA gyrase4-Hydroxyquinoline-3-carboxylic acids (Quinolone antibiotics) nih.govmdpi.com

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, the versatile chemistry of this compound opens doors to innovation in other scientific fields.

In agrochemical research , there is a continuous need for new compounds to protect crops from fungal pathogens. Research into hydroxyquinoline conjugates has demonstrated their potential as effective antifungal agents. mdpi.com Studies have shown that 8-hydroxyquinoline (B1678124) derivatives exhibit significant activity against various phytopathogenic fungi, such as A. alternata and F. oxysporum. mdpi.com This suggests that derivatives of this compound could be developed into novel fungicides, contributing to food security and sustainable agriculture.

In materials science , quinoline derivatives are valued for their applications in electronics and catalysis. vulcanchem.comossila.com

Organic Electronics : The conjugated molecular structure of quinoline makes it an ideal building block for synthesizing dyes used in dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs). ossila.com The functional groups on this compound allow for facile reactions to tune the molecule's energy gap and optical properties. ossila.com

Catalysis and Sensing : The potential for this compound and its derivatives to form metal complexes is a promising area of research. vulcanchem.com Such metal complexes could find applications as catalysts in chemical synthesis or as components in advanced sensor technologies. vulcanchem.com

Green Chemistry and Sustainable Synthetic Strategies

Modern chemical synthesis places a strong emphasis on sustainability, focusing on methods that are efficient, safe, and environmentally benign. The synthesis of this compound and its analogues is an active area for the application of green chemistry principles.

Microwave-Assisted Synthesis : Researchers have developed green synthetic routes for 4-hydroxy-2-quinolone analogues using microwave irradiation. nih.gov This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net

Continuous Flow Chemistry : Flow chemistry is emerging as a superior technique for producing heterocyclic compounds. vulcanchem.com It offers precise control over reaction parameters, improved safety, and easier scalability, making it an attractive strategy for the industrial production of quinoline derivatives. vulcanchem.com

Alternative Energy Sources : Photochemical and electrochemical methods represent novel approaches that can be applied to quinoline synthesis. vulcanchem.com These techniques often operate under mild conditions and can facilitate chemical transformations that are difficult to achieve through traditional thermal methods. vulcanchem.com

Environmentally Benign Catalysts : The use of catalysts like bismuth(III) chloride (BiCl3) provides an environmentally safer alternative to more hazardous reagents traditionally used in chemical synthesis. nih.gov

These sustainable strategies are crucial for reducing the environmental footprint of producing valuable chemical compounds like this compound.

Challenges in Translational Research and Clinical Development

Despite the high potential of quinoline derivatives, the path from a promising laboratory compound to a clinically approved drug is fraught with challenges. This gap between basic science and clinical application is often termed the "valley of death." sanguinebio.com For a molecule like this compound to advance toward therapeutic use, several key hurdles must be overcome.

Physicochemical Properties : Critical issues such as solubility, bioavailability, and metabolic stability must be thoroughly investigated and optimized. vulcanchem.com The moderate predicted lipophilicity of the compound, for example, suggests potential limitations in aqueous solubility, which could hinder its absorption and distribution in the body and may require advanced formulation strategies to resolve. vulcanchem.com

High Cost and Long Timelines : The drug development process is exceptionally costly and time-consuming, often taking over a decade and costing billions of dollars, with a very high failure rate. sanguinebio.com An estimated 95% of human diseases still lack effective treatments, highlighting the urgency and difficulty of this process. sanguinebio.com

Bridging Basic and Clinical Science : A major barrier is the frequent disconnect between laboratory research and clinical relevance. sanguinebio.com To be successful, research must be designed with the end goal of patient application in mind, addressing the complexities of human biology that are not always captured in preclinical models. nih.gov Overcoming this requires increased collaboration and communication among all stakeholders, from basic scientists to clinicians. sanguinebio.com

Successfully navigating these challenges requires a strategic, multidisciplinary approach focused on optimizing the compound's drug-like properties from the earliest stages of development.

Emerging Interdisciplinary Research Opportunities

The future potential of this compound will likely be realized through the convergence of multiple scientific disciplines. vulcanchem.com Combining synthetic chemistry, computational modeling, and advanced biological screening can accelerate the discovery of novel applications for this versatile molecule.

Computational and Synthetic Synergy : The use of computational tools, such as molecular docking, can predict the biological activity of novel derivatives, guiding synthetic chemists to create molecules with enhanced potency and selectivity. vulcanchem.comnih.govresearchgate.net This synergy streamlines the design-make-test-analyze cycle of drug discovery.

Development of Multifunctional Agents : A key emerging opportunity lies in using this compound as a scaffold to build multifunctional agents or hybrid molecules. vulcanchem.com By integrating this core with other pharmacophores, it may be possible to design single molecules that can hit multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer or Alzheimer's disease. mdpi.com

Metallodrugs and Catalysis : Further exploration of the compound's metal complexation capabilities could lead to the development of novel metallodrugs with unique mechanisms of action or new catalysts for industrial and chemical processes. vulcanchem.com

Such interdisciplinary research will be essential to fully explore and exploit the diverse properties of this compound, potentially leading to breakthroughs in medicine, agriculture, and materials science. vulcanchem.com

Q & A

Q. What are the established synthetic routes for Methyl 4-Hydroxyquinoline-2-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is synthesized via the Conrad–Limpach reaction, which involves cyclization of aniline derivatives with β-keto esters. A modified procedure replaces diphenyl ether (Ph₂O) with 1,2-dichlorobenzene (DCB), reducing the boiling point from 250°C to 180°C and improving yield (67% vs. 58%) . Ethyl esters are often intermediates, with subsequent transesterification yielding the methyl derivative . Key parameters include:

  • Catalyst : AlCl₃ for cyclization .
  • Purification : Column chromatography for intermediates .
  • Solvent : DCB enhances work-up efficiency .
Method Yield Conditions Reference
Classic Conrad–Limpach58%Ph₂O, 250°C, no chromatography
Optimized Procedure67%DCB, 180°C, column chromatography

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • ¹H NMR : Assigns substituent positions (e.g., methyl and hydroxyl groups) via coupling patterns. For example, aromatic protons appear as doublets (δ 6.95–7.13 ppm) .
  • IR : Confirms carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .
  • X-ray Diffraction : Resolves ambiguities in substituent configuration (e.g., cis/trans isomerism) via bond lengths and angles . Software like SHELX refines crystallographic data .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4) .
  • PPE : Gloves, lab coat, and eye protection. Use fume hoods to avoid inhalation .
  • First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation across studies?

Answer: Discrepancies arise from:

  • Reagent Purity : Impurities in aniline derivatives or β-keto esters reduce yields.
  • Cyclization Efficiency : AlCl₃ concentration impacts reaction completion (e.g., 10 equivalents vs. 1 equivalent) .
  • Regioselectivity : Substituents on the quinoline ring (e.g., halogen vs. alkyl groups) influence reaction pathways, leading to regioisomers .
    Methodological Fixes :
  • Use GC-MS or HPLC to monitor intermediates.
  • Optimize stoichiometry via Design of Experiments (DoE) .

Q. What challenges arise in conformational analysis of the quinoline ring system?

Answer:

  • Ring Puckering : The non-planar quinoline ring requires analysis via puckering coordinates (amplitude q, phase angle φ) . Software like ORTEP-3 visualizes deviations from planarity .
  • Hydrogen Bonding : Intra- or intermolecular C–H⋯O/N interactions stabilize specific conformers, detectable via X-ray .
    Example : In crystal structures, C–H⋯π interactions create dimers propagated along the [100] axis .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated for derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at positions 6 or 8 to enhance lipophilicity and membrane penetration .
  • Assays :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa).
  • Data Validation : Compare IC₅₀ values across derivatives using ANOVA to assess significance .

Data Contradictions and Mitigation

  • Stereochemical Ambiguities : NMR alone cannot resolve cis/trans isomerism in intermediates; X-ray or NOESY is required .
  • Biological Variability : Differences in cell lines or microbial strains necessitate standardized protocols (e.g., CLSI guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.